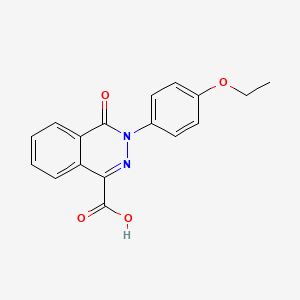

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

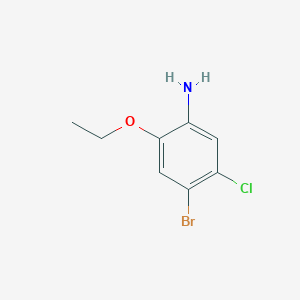

This compound is a phthalazine derivative with an ethoxyphenyl group and a carboxylic acid group. Phthalazines are bicyclic compounds containing a nitrogen atom, and they are often used in the synthesis of various pharmaceuticals . The ethoxyphenyl group is a common substituent in organic chemistry, known for its lipophilic properties, which can enhance the cell membrane penetration of the compound . The carboxylic acid group is a polar functional group that can participate in various chemical reactions, and it’s often involved in the binding interactions of drugs with their target proteins .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phthalazine core, with the ethoxyphenyl and carboxylic acid groups attached at specific positions. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to analyze the molecular structure .Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For instance, the carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The aromatic ring in the ethoxyphenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, solubility, melting point, boiling point, and stability could be influenced by the presence and position of the ethoxyphenyl and carboxylic acid groups .Scientific Research Applications

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has been used in numerous scientific research applications, such as in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It has also been used in studies to investigate the biochemical and physiological effects of the compound. Additionally, it has been used in studies to investigate the mechanism of action of various drugs, as well as in studies to evaluate the potential toxicity of various compounds.

Mechanism of Action

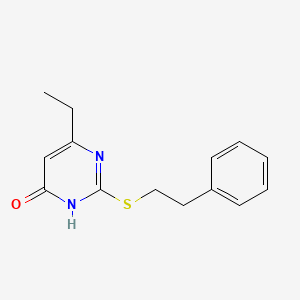

The mechanism of action of 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. Inhibition of these enzymes can lead to a decrease in inflammation and pain in the body.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and 5-lipoxygenase, leading to a decrease in inflammation and pain. Additionally, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. Additionally, it has been shown to have antioxidant properties, which can help to protect against oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a useful compound for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize, and its biochemical and physiological effects can be easily studied. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body may vary depending on the dose used. Additionally, it is important to note that this compound should not be used as a drug, as its effects on the body are not fully understood.

Future Directions

There are a number of potential future directions for research involving 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. These include further research into its mechanism of action, its effects on the body at different doses, and its potential applications in the development of new drugs and therapies. Additionally, further research into its biochemical and physiological effects, including its antioxidant properties, could lead to new insights into the role of this compound in the body. Finally, further research into its potential toxicity could help to identify any potential risks associated with its use.

Synthesis Methods

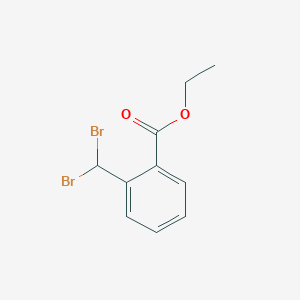

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be synthesized using a two-step method. The first step involves the reaction of 4-ethoxyphenylhydrazine and maleic anhydride in the presence of an acid catalyst, such as hydrochloric acid, to form 4-ethoxyphenyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The second step involves the hydrolysis of the acid to form this compound. This method has been used in numerous studies and is considered to be a reliable and efficient synthesis method.

Safety and Hazards

properties

IUPAC Name |

3-(4-ethoxyphenyl)-4-oxophthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-12-9-7-11(8-10-12)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)22/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBKIXDHESVGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2829229.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2829238.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2829243.png)

![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide](/img/structure/B2829244.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenylbenzamide](/img/structure/B2829247.png)

![3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2829248.png)